Cas no 100655-92-3 (6-Bromo-1,3-dihydroisobenzofuran-1-ol)

6-Bromo-1,3-dihydroisobenzofuran-1-ol structure
100655-92-3 structure
商品名:6-Bromo-1,3-dihydroisobenzofuran-1-ol
CAS番号:100655-92-3
MF:C8H7O2Br
メガワット:215.04398
MDL:MFCD27996893
CID:1095603
PubChem ID:13613683

6-Bromo-1,3-dihydroisobenzofuran-1-ol 化学的及び物理的性質

名前と識別子

    • 6-Bromo-1,3-dihydroisobenzofuran-1-ol
    • 6-Bromo-1,3-dihydro-2-benzofuran-1-ol
    • 6-bis(trimethylsilyl)amino-1-hexene
    • 6-Brom-1,2,3,4-tetrahydro-chinazolin-2,4-dion-3-yl-essigsaeuremethylester
    • 6-Brom-1,3-dihydro-1-isobenzofuranol
    • ACMC-20lkwx
    • AGN-PC-00KY0Y
    • CTK2J7392
    • Silanamine, N-5-hexenyl-1,1,1-trimethyl-N-(trimethylsilyl)-
    • XQCYHNPLZHWQKE-UHFFFAOYSA-N
    • 100655-92-3
    • 6-Bromo-1,3-dihydro-1-isobenzofuranol
    • DB-428425
    • SCHEMBL14128167
    • MDL: MFCD27996893
    • インチ: InChI=1S/C8H7BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,8,10H,4H2
    • InChIKey: XQCYHNPLZHWQKE-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC2=C1COC2O)Br

計算された属性

  • せいみつぶんしりょう: 213.96291
  • どういたいしつりょう: 213.96294g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • PSA: 29.46

6-Bromo-1,3-dihydroisobenzofuran-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D536414-1g
6-Bromo-1,3-dihydroisobenzofuran-1-ol
100655-92-3 95%
1g
$495 2024-08-03
Chemenu
CM158784-1g
6-bromo-1,3-dihydroisobenzofuran-1-ol
100655-92-3 95%
1g
$716 2023-02-19
eNovation Chemicals LLC
D536414-100mg
6-Bromo-1,3-dihydroisobenzofuran-1-ol
100655-92-3 95%
100mg
$385 2025-02-18
eNovation Chemicals LLC
D536414-100mg
6-Bromo-1,3-dihydroisobenzofuran-1-ol
100655-92-3 95%
100mg
$385 2024-08-03
Chemenu
CM158784-1g
6-bromo-1,3-dihydroisobenzofuran-1-ol
100655-92-3 95%
1g
$830 2021-06-08
eNovation Chemicals LLC
D536414-1g
6-Bromo-1,3-dihydroisobenzofuran-1-ol
100655-92-3 95%
1g
$495 2025-02-18
eNovation Chemicals LLC
D536414-1g
6-Bromo-1,3-dihydroisobenzofuran-1-ol
100655-92-3 95%
1g
$495 2025-02-21
eNovation Chemicals LLC
D536414-100mg
6-Bromo-1,3-dihydroisobenzofuran-1-ol
100655-92-3 95%
100mg
$385 2025-02-21

6-Bromo-1,3-dihydroisobenzofuran-1-ol 関連文献

6-Bromo-1,3-dihydroisobenzofuran-1-olに関する追加情報

Professional Introduction to 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS No. 100655-92-3)

6-Bromo-1,3-dihydroisobenzofuran-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 100655-92-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic brominated alcohol belongs to the dihydroisobenzofuran class, a structural motif widely recognized for its biological activity and synthetic utility. The presence of a bromine substituent at the 6-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery programs.

The compound's structure, featuring a fused benzene ring with an additional hydroxyl group at the 1-position, contributes to its versatility in medicinal chemistry. The dihydroisobenzofuran scaffold is known to exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. These attributes have prompted extensive research into derivatives of this core structure, with 6-Bromo-1,3-dihydroisobenzofuran-1-ol serving as a key precursor in many synthetic pathways.

In recent years, advancements in computational chemistry and high-throughput screening have accelerated the identification of novel bioactive compounds. The brominated dihydroisobenzofuran derivative has been subjected to rigorous computational modeling to predict its interactions with biological targets. Studies suggest that its molecular framework can modulate enzyme activity and receptor binding, particularly in pathways associated with neurodegenerative diseases and cancer metabolism. This has spurred interest among researchers aiming to develop next-generation therapeutics.

The synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol typically involves multi-step organic transformations, often starting from readily available aromatic precursors. The introduction of the bromine atom at the 6-position is commonly achieved through electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling processes. The hydroxyl group at the 1-position can be further functionalized via oxidation or reduction strategies, enabling the construction of diverse pharmacophores.

One of the most compelling applications of this compound lies in its role as a building block for kinase inhibitors. Kinases are enzymes central to numerous cellular processes, and their dysregulation is implicated in various diseases. By modifying the dihydroisobenzofuran core, chemists have generated libraries of compounds designed to selectively inhibit specific kinases. Preliminary data indicate that derivatives of 6-Bromo-1,3-dihydroisobenzofuran-1-ol exhibit promising inhibitory activity against certain cancer-related kinases, warranting further investigation.

The compound's potential extends beyond oncology; it has also been explored as a scaffold for antimicrobial agents. The structural features of dihydroisobenzofurans are known to disrupt bacterial cell membranes and inhibit vital metabolic pathways. Researchers have synthesized analogs of 6-Bromo-1,3-dihydroisobenzofuran-1-ol and evaluated their efficacy against resistant bacterial strains. Some derivatives have shown notable activity against Gram-negative pathogens, highlighting the compound's therapeutic promise.

In conclusion, 6-Bromo-1,3-dihydroisobenzofuran-1-ol (CAS No. 100655-92-3) represents a cornerstone in modern medicinal chemistry. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new derivatives and applications, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

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